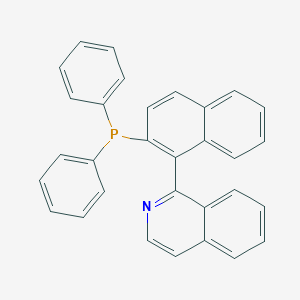

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Descripción

Propiedades

IUPAC Name |

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAIEYASUCCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318345 | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149341-34-4, 149245-03-4, 149341-33-3 | |

| Record name | (R)-QUINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149245-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149341-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

An In-Depth Technical Guide to the Synthesis and Purification of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and purification of the novel phosphine ligand, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis who require a detailed, step-by-step protocol and an understanding of the underlying chemical principles. The synthesis is presented as a multi-step process, culminating in the isolation of a highly pure product suitable for a range of downstream applications.

Introduction: The Significance of Novel Phosphine Ligands

Phosphine ligands are of paramount importance in modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand can profoundly influence the efficiency, selectivity, and scope of a catalytic transformation. The target molecule, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, incorporates a unique combination of sterically demanding and electronically distinct aromatic systems—the isoquinoline and naphthalene moieties. This structural complexity offers the potential for novel reactivity and selectivity in catalytic applications, such as the Buchwald-Hartwig amination, by creating a unique chiral pocket around the metal center.[1][2][3][4] The isoquinoline nitrogen atom can also play a crucial role in catalyst stabilization and reactivity through coordination to the metal center.[5]

This guide details a plausible and scientifically sound synthetic route to this target molecule, based on established chemical transformations.

Synthetic Strategy: A Multi-Step Approach

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is proposed as a two-step sequence, starting from commercially available or readily accessible starting materials. The overall synthetic workflow is depicted in the diagram below.

Figure 1: Proposed synthetic workflow.

The synthesis commences with the preparation of the key intermediate, 1-(2-bromonaphthalen-1-yl)isoquinoline. This is followed by a palladium-catalyzed phosphination reaction to install the diphenylphosphino group, yielding the target molecule.

Experimental Protocols

Part 1: Synthesis of 1-(2-Bromonaphthalen-1-yl)isoquinoline

This step involves a Grignard reaction between the organometallic reagent derived from 1,2-dibromonaphthalene and 1-chloroisoquinoline. The regioselectivity of the Grignard formation is directed by the differential reactivity of the bromine atoms on the naphthalene ring.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 1,2-Dibromonaphthalene | 285.98 g/mol | 5.72 g | 20 mmol |

| Magnesium Turnings | 24.31 g/mol | 0.53 g | 22 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 1-Chloroisoquinoline | 163.61 g/mol | 3.27 g | 20 mmol |

| Saturated NH4Cl solution | - | 50 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Anhydrous Na2SO4 | - | As needed | - |

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (0.53 g, 22 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, dissolve 1,2-dibromonaphthalene (5.72 g, 20 mmol) in 50 mL of anhydrous THF.

-

Add a small portion of the dibromonaphthalene solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle bubbling), add the remaining dibromonaphthalene solution dropwise over 30 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

-

Coupling Reaction:

-

In a separate flame-dried 250 mL flask under argon, dissolve 1-chloroisoquinoline (3.27 g, 20 mmol) in 50 mL of anhydrous THF.

-

Cool the 1-chloroisoquinoline solution to 0 °C in an ice bath.

-

Slowly transfer the prepared Grignard reagent to the solution of 1-chloroisoquinoline via a cannula over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromonaphthalen-1-yl)isoquinoline.

-

Part 2: Synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

This final step employs a palladium-catalyzed cross-coupling reaction between the synthesized aryl bromide and diphenylphosphine. This reaction is analogous in principle to the Buchwald-Hartwig amination.[2][4]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 1-(2-Bromonaphthalen-1-yl)isoquinoline | 386.27 g/mol | 3.86 g | 10 mmol |

| Diphenylphosphine | 186.20 g/mol | 2.05 g (1.8 mL) | 11 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 g/mol | 91.6 mg | 0.1 mmol |

| Xantphos | 578.68 g/mol | 173.6 mg | 0.3 mmol |

| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.35 g | 14 mmol |

| Anhydrous Toluene | - | 50 mL | - |

| Degassed Water | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask, add 1-(2-bromonaphthalen-1-yl)isoquinoline (3.86 g, 10 mmol), Pd2(dba)3 (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add 50 mL of anhydrous, degassed toluene via syringe.

-

Finally, add diphenylphosphine (1.8 mL, 11 mmol) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of degassed water.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is a viscous oil or solid. Purify by column chromatography on silica gel under an inert atmosphere (eluent: degassed hexane/ethyl acetate gradient).

-

The fractions containing the product are combined and the solvent is removed under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as toluene/hexane to yield (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane as a solid.

-

Purification and Characterization

The purification of the final product is critical to its performance in catalytic applications. The following workflow is recommended:

Figure 2: Purification workflow.

Characterization Data (Expected):

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield (Step 1) | 60-70% |

| Yield (Step 2) | 75-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Complex aromatic signals corresponding to the isoquinoline, naphthalene, and phenyl protons. |

| ³¹P NMR | A single peak in the characteristic range for triarylphosphines. |

| Mass Spectrometry (HRMS) | Calculated m/z for C34H24NP, found value should be within ± 5 ppm. |

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Organophosphorus compounds can be toxic and should be handled with care.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.

-

Palladium catalysts are expensive and should be handled carefully to avoid waste.

Conclusion

The synthetic route and purification protocol detailed in this guide provide a comprehensive and actionable framework for the preparation of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. The methodology relies on well-established and robust chemical transformations, ensuring a high probability of success for researchers experienced in synthetic organic chemistry. The unique structural features of this phosphine ligand make it a promising candidate for advancing the field of catalysis, and this guide serves as a foundational resource for its synthesis and subsequent exploration in various chemical applications.

References

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021-12-03).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.

- Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

- Reaction of 1-bromonaphthalene with PH 3 in the t -BuOK/DMSO system: PCl 3 -free synthesis of di(1-naphthyl)phosphine and its oxide - ResearchGate.

- The reaction of diphenylphosphine oxide and diphenylphosphine with dialkyl azodicarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed. (2019-09-26).

- Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed. (1994-12-09).

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a member of the quinolinyl/isoquinolinyl-naphthalene phosphine ligand family (QUINAP/isoQUINAP), represents a class of privileged P,N-ligands in asymmetric catalysis. The unique steric and electronic properties arising from the fusion of the isoquinoline and naphthalene rings, coupled with the phosphorus atom, make these compounds highly effective in a variety of transition metal-catalyzed reactions.[1][2] A thorough and unambiguous characterization of this ligand is paramount for its successful application and for understanding its behavior in catalytic cycles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such complex organic molecules in solution.[3]

This technical guide provides a comprehensive overview of the characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane using one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers.

The Power of Multinuclear and Multidimensional NMR

The structural complexity of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane necessitates a multi-pronged NMR approach. While ¹H NMR provides initial insights into the proton environments, significant signal overlap in the aromatic region is expected. ¹³C NMR offers a wider chemical shift range, but signal assignment can be challenging. ³¹P NMR is crucial for directly probing the phosphorus center, a key feature of this ligand family.[4] The definitive assignment of all signals and the confirmation of the connectivity of the molecular fragments are achieved through two-dimensional correlation experiments.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. These predictions are based on the analysis of NMR data for structurally related isoquinoline, naphthalene, and diphenylphosphane derivatives found in the literature.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoquinoline | |||

| H3 | ~8.6 | d | ~5.5 |

| H4 | ~7.8 | d | ~5.5 |

| H5 | ~8.0 | d | ~8.0 |

| H6 | ~7.6 | t | ~7.5 |

| H7 | ~7.7 | t | ~7.5 |

| H8 | ~8.2 | d | ~8.0 |

| Naphthalene | |||

| H3' | ~8.1 | d | ~9.0 |

| H4' | ~7.9 | d | ~9.0 |

| H5' | ~7.5 | t | ~7.5 |

| H6' | ~7.4 | t | ~7.5 |

| H7' | ~7.9 | d | ~8.0 |

| H8' | ~7.3 | d | ~8.0 |

| Diphenylphosphane | |||

| o-H | ~7.3-7.5 | m | |

| m-H | ~7.3-7.5 | m | |

| p-H | ~7.3-7.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbons | Predicted Chemical Shift (ppm) |

| Isoquinoline | |

| C1 | ~160 |

| C3 | ~142 |

| C4 | ~120 |

| C4a | ~136 |

| C5 | ~127 |

| C6 | ~130 |

| C7 | ~127 |

| C8 | ~128 |

| C8a | ~129 |

| Naphthalene | |

| C1' | ~134 |

| C2' | ~133 (d, J(P,C) ≈ 20 Hz) |

| C3' | ~128 |

| C4' | ~126 |

| C4a' | ~132 |

| C5' | ~126 |

| C6' | ~128 |

| C7' | ~125 |

| C8' | ~127 |

| C8a' | ~134 |

| Diphenylphosphane | |

| ipso-C | ~138 (d, J(P,C) ≈ 15 Hz) |

| o-C | ~134 (d, J(P,C) ≈ 20 Hz) |

| m-C | ~129 |

| p-C | ~131 |

Table 3: Predicted ³¹P NMR Chemical Shift (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) |

| ³¹P | ~ -15 to -25 |

Experimental Protocols

A systematic approach is essential for the complete and accurate NMR characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for all experiments.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is used, with its signal set to 0.0 ppm.[8]

NMR Data Acquisition

The following sequence of experiments is recommended:

-

¹H NMR: A standard one-dimensional proton NMR experiment.

-

³¹P{¹H} NMR: A proton-decoupled ³¹P NMR experiment to determine the chemical shift of the phosphorus atom.

-

¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment to identify the number of unique carbon environments.

-

DEPT-135: This experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons on the isoquinoline, naphthalene, and phenyl rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying quaternary carbons and for confirming the connectivity between the different ring systems.

In-depth Spectral Analysis and Interpretation

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be complex due to the presence of 23 aromatic protons.

-

Isoquinoline Moiety: The protons of the isoquinoline ring are expected to appear as distinct doublets and triplets, though some may overlap. The H3 and H4 protons will likely be doublets due to their coupling to each other. The protons on the benzo fragment of the isoquinoline (H5-H8) will show characteristic splitting patterns based on their ortho, meta, and para relationships.

-

Naphthalene Moiety: The six protons of the naphthalene ring will also appear in the aromatic region, further contributing to the complexity. Their chemical shifts and coupling patterns can be predicted based on data for similar 1,2-disubstituted naphthalenes.[9]

-

Diphenylphosphane Moiety: The ten protons of the two phenyl rings will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

Aromatic Carbons: A large number of signals are expected in the aromatic region (120-160 ppm).

-

Phosphorus-Carbon Coupling: The carbon atoms directly bonded to the phosphorus atom (ipso-carbons of the phenyl rings and C2' of the naphthalene ring) and those two or three bonds away will show coupling to the ³¹P nucleus, appearing as doublets. The magnitude of the coupling constant (J(P,C)) provides valuable structural information.

³¹P NMR Spectrum

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing phosphine ligands.[4]

-

Chemical Shift: For (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a single peak is expected in the ³¹P{¹H} NMR spectrum. The predicted chemical shift of around -15 to -25 ppm is typical for triarylphosphines. The exact chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.

2D NMR for Unambiguous Assignments

The true power of modern NMR lies in its two-dimensional techniques, which are essential for a molecule of this complexity.

-

COSY: This experiment will allow for the tracing of proton-proton connectivities within each of the three aromatic systems (isoquinoline, naphthalene, and the two phenyl rings).

-

HSQC: By correlating each proton with its directly attached carbon, the HSQC spectrum will enable the confident assignment of most of the carbon signals in the ¹³C NMR spectrum.

-

HMBC: The HMBC spectrum is the key to connecting the different fragments of the molecule. For instance, correlations between the isoquinoline protons and the naphthalene carbons, and between the naphthalene protons and the phosphorus-coupled carbons, will definitively establish the overall structure.

Visualizing the Characterization Workflow

Caption: Workflow for the NMR characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.

Conclusion

The comprehensive NMR characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a critical step in its application as a ligand in catalysis. By employing a systematic approach that combines one-dimensional ¹H, ¹³C, and ³¹P NMR with two-dimensional COSY, HSQC, and HMBC experiments, an unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize this important class of P,N-ligands, ensuring the scientific integrity of their work and accelerating progress in the field of asymmetric catalysis.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation. Caltech. Retrieved from [Link]

-

(n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. RSC. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Caltech. Retrieved from [Link]

- Brown, J. M., & Huddleston, J. (1998). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 173-178.

- Chen, Y., et al. (2013). Asymmetric synthesis of QUINAP via dynamic kinetic resolution. Journal of the American Chemical Society, 135(45), 16829–16832.

-

(n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]

- Ben-Ammar, L., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

- Zhang, J., et al. (2018). Synthesis of Axially Chiral QUINAP Derivatives by Ketone‐Catalyzed Enantioselective Oxidation.

- Cagle, E. C., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.

- Walensky, J. R., et al. (2021). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 60(17), 13363–13375.

-

SciSpace. (n.d.). Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Derivatives. Retrieved from [Link]

- Raynaud, C., et al. (2020). A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121–3130.

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

- Castro, V., et al. (2010). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 55(1), 125-128.

- Wang, C., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science, 387(6734), 419-425.

- Nguyen, H. T., et al. (2016). New naphthalene derivatives and isoquinoline alkaloids from Ancistrocladus cochinchinensis with their anti-proliferative activity on human cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(16), 4047–4051.

- Michl, J., & Radziszewski, J. G. (1991). Energetics, electronic structures and geometries of naphthalene, quinoline and isoquinoline analogues of 1,2-didehydrobenzene. Journal of the American Chemical Society, 113(10), 3745–3751.

-

ResearchGate. (n.d.). (a) ¹H qNMR and (b) HSQC of the mixture naphthalene and maleic acid in.... Retrieved from [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Asymmetric synthesis of QUINAP via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Electronic and Steric Properties of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, is a premier P,N-bidentate ligand renowned for its role in asymmetric catalysis.[1] Its unique structural framework, characterized by atropisomerism arising from the restricted rotation about the naphthalene-isoquinoline C-C bond, imparts a rigid and well-defined chiral environment crucial for high stereoselectivity. This guide provides a comprehensive analysis of the core electronic and steric properties of QUINAP, explains the causality behind the experimental techniques used for its characterization, and details its application in synthetically important transformations.

Introduction: The Significance of QUINAP

QUINAP belongs to a powerful class of axially chiral P,N ligands that have found broad applications in a diverse array of asymmetric transformations.[2] The ligand's architecture features a phosphorus donor atom on a naphthalene ring and a nitrogen donor atom within an isoquinoline ring. This P,N-bidentate setup, combined with its inherent chirality, makes QUINAP highly effective in coordinating with transition metals like rhodium, palladium, ruthenium, and copper to form catalysts capable of inducing high enantioselectivity.[3][4]

The success of QUINAP lies in the precise tuning of its electronic and steric characteristics. The electron-donating ability of the phosphine group and the steric bulk imposed by the naphthyl and phenyl substituents are critical determinants of the reactivity and selectivity of its metal complexes. Understanding these properties is paramount for optimizing existing catalytic systems and designing novel synthetic methodologies.

Molecular Structure and Synthesis

The fundamental structure of QUINAP presents a unique chiral axis. This guide will focus on the (S)-enantiomer for consistency.

Diagram: Molecular Structure of (S)-QUINAP

Caption: Molecular structure of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP).

Synthetic Strategy Overview

The synthesis of QUINAP is a multi-step process that has been refined over the years to improve efficiency and yield.[4] A common modern approach involves a dynamic kinetic resolution (DKR) via a C-P cross-coupling reaction.[1]

Expert Insight: The choice of a DKR strategy is significant because it allows for the conversion of a racemic starting material into a single desired enantiomer of the product in high yield and enantiomeric excess, bypassing the often inefficient classical resolution of the final product.[1] This is achieved by ensuring that the atropisomeric precursors can racemize under the reaction conditions, while the chiral catalyst selectively converts only one of the precursor's enantiomers to the product.[1]

Electronic Properties: A Quantitative Perspective

The electronic nature of a phosphine ligand dictates its ability to donate electron density to a metal center (σ-donation) and accept electron density back from the metal (π-acceptance). These interactions are fundamental to the stability and reactivity of the resulting organometallic complex.[5]

Tolman Electronic Parameter (TEP)

The most widely accepted metric for quantifying the net electron-donating character of a phosphine ligand is the Tolman Electronic Parameter (TEP).[6] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[5]

-

Strongly electron-donating ligands increase the electron density on the metal, which leads to stronger back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency .[6][7]

-

Electron-withdrawing ligands decrease the electron density on the metal, reducing back-bonding to CO. This strengthens the C-O bond and results in a higher ν(CO) stretching frequency .[6]

Computational Analysis: DFT Insights

Density Functional Theory (DFT) is a powerful computational tool used to probe the electronic structure of molecules.[8][9] For QUINAP, DFT calculations can provide valuable information about:

-

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ligand's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A high HOMO energy level indicates a strong donor.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution within the molecule, revealing the electron density on the phosphorus and nitrogen donor atoms and how it is influenced by the aromatic systems.[10]

Steric Properties: Defining the Catalytic Pocket

The steric bulk of a ligand is as critical as its electronic properties. It governs the coordination geometry around the metal center, influences substrate approach, and is often the primary factor controlling enantioselectivity.

Ligand Cone Angle (Tolman Cone Angle)

The primary metric for quantifying ligand steric bulk is the Tolman cone angle (θ).[11] It is defined as the apex angle of a cone, with the metal center at the vertex (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand.[12]

-

Large cone angles indicate significant steric hindrance, which can create a well-defined chiral pocket, forcing substrates to bind in a specific orientation and leading to high enantioselectivity. However, excessive bulk can also inhibit catalysis by preventing substrate coordination.

-

Small cone angles imply less steric hindrance, which may lead to lower selectivity or allow for the coordination of bulkier substrates.

For QUINAP, the rigid, interlocking structure of the naphthalene and isoquinoline rings, coupled with the two phenyl groups on the phosphorus atom, creates a significant and highly asymmetric steric profile.

X-ray Crystallography Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsion angles.[13] An X-ray crystal structure of racemic QUINAP has been reported, confirming its atropisomeric nature.[4]

Key Structural Parameters from X-ray Analysis of (S)-QUINAP: [4]

| Parameter | Value | Significance |

|---|---|---|

| P(1)−C(19) Bond Length | 1.8397(15) Å | Standard P-C(aryl) bond length. |

| P(1)−C(20) Bond Length | 1.8403(19) Å | Standard P-C(aryl) bond length. |

| P(1)−C(26) Bond Length | 1.8314(19) Å | Standard P-C(naphthyl) bond length. |

| C(19)−P(1)−C(20) Angle | 98.29(7)° | Represents the bite angle between the two phenyl groups. |

| C(19)−P(1)−C(26) Angle | 102.63(9)° | Bite angle involving the naphthalene moiety. |

| C(20)−P(1)−C(26) Angle | 103.89(8)° | Bite angle involving the naphthalene moiety. |

Expert Insight: The bond angles around the phosphorus atom are crucial. They deviate from the ideal tetrahedral angle (109.5°) and contribute to the overall shape of the ligand's cone angle. The fixed orientation of the naphthalene and isoquinoline rings due to the chiral axis creates a much more defined and rigid steric environment than a more flexible ligand like BINAP. This rigidity is often credited for the high levels of stereocontrol achieved with QUINAP-based catalysts.[3]

Experimental Protocols: Characterization Workflow

A self-validating workflow is essential to confirm the identity, purity, and properties of synthesized QUINAP.

Diagram: Characterization Workflow for QUINAP

Caption: A validated workflow for the synthesis and characterization of QUINAP.

Protocol 1: ³¹P NMR Spectroscopy

Causality: ³¹P NMR is the most direct non-destructive technique for analyzing phosphine ligands. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. It confirms the formation of the P-C bond and the oxidation state of the phosphorus (typically P(III)).

Methodology:

-

Dissolve ~5-10 mg of the purified QUINAP sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a proton-decoupled ³¹P NMR spectrum using a spectrometer operating at a suitable frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).

-

Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.

-

Validation: A single sharp peak in the expected region for triarylphosphines (typically -5 to -20 ppm) indicates a pure compound. The absence of peaks around +20 to +40 ppm confirms the absence of the corresponding phosphine oxide impurity.

Protocol 2: Determination of Enantiomeric Excess (ee)

Causality: Since QUINAP is a chiral ligand, verifying its enantiomeric purity is critical for its use in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Methodology:

-

Prepare a dilute solution of the QUINAP sample (~1 mg/mL) in the mobile phase.

-

Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The selection of the column is crucial and often requires screening.

-

Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol. The ratio must be optimized to achieve baseline separation of the two enantiomers.

-

Set the flow rate (e.g., 0.5-1.0 mL/min) and detect the eluting compounds using a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm).

-

Validation: Inject a sample of racemic QUINAP to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100. For catalytic applications, an ee of ≥98% is typically required.

Catalytic Applications: Where Properties Meet Performance

The well-defined electronic and steric properties of QUINAP translate into exceptional performance in a range of catalytic asymmetric reactions.

-

Rhodium-Catalyzed Hydroboration: Cationic rhodium-QUINAP complexes are highly effective catalysts for the asymmetric hydroboration of various alkenes, a reaction of significant synthetic utility.[4] The ligand's steric profile controls the facial selectivity of borane addition to the double bond.

-

Palladium-Catalyzed Allylic Alkylation: Pd-QUINAP complexes catalyze the enantioselective alkylation of allylic substrates.[3] NMR studies have shown that the stereochemical outcome is dictated by the relative stability of diastereomeric η³-allyl-palladium intermediates, which is directly influenced by the chiral pocket of the QUINAP ligand.[3]

-

Ruthenium-Catalyzed Hydrogenation: Ru-QUINAP complexes have been successfully employed in the asymmetric hydrogenation of ketones and olefins.[4]

Conclusion

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP) stands as a testament to the power of rational ligand design in homogeneous catalysis. Its efficacy stems from a masterful combination of electronic and steric features: a moderately electron-rich phosphine center for effective metal binding and a rigid, sterically demanding, and atropisomeric backbone that enforces high stereochemical control. The experimental and computational methods detailed in this guide provide a robust framework for the characterization of QUINAP and related ligands, enabling researchers to correlate these fundamental properties with catalytic performance and drive the development of next-generation synthetic tools.

References

-

Brown, J. M., & Hii, K. K. (1998). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Angewandte Chemie International Edition, 37(5), 649-652. Available from: [Link]

-

Blacker, A. J., et al. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Process Research & Development, 7(3), 379-384. Available from: [Link]

-

Ye, M., et al. (2021). Access to enantiomerically pure QUINAPs and applications in enantioselective catalysis. Chemical Science, 12(21), 7348-7354. Available from: [Link]

-

Wang, Y., et al. (2022). Modular Assembly of Axially Chiral QUINAP Derivatives via Nickel-Catalyzed Enantioselective C–P Cross-Coupling. ACS Catalysis, 12(15), 9413-9421. Available from: [Link]

-

Stoltz, B. M., et al. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 135(43), 16088-16091. Available from: [Link]

-

Wikipedia contributors. (2023, November 28). Tolman electronic parameter. Wikipedia. Available from: [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. Available from: [Link]

-

Ahmad, I., et al. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Chemistry, 2022, 1-11. Available from: [Link]

-

Khan, I., et al. (2023). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports, 13(1), 10738. Available from: [Link]

-

Sharp, C. G., Leach, A. D. P., & Macdonald, J. E. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Supporting Information. Available from: [Link]

-

Harvey, J. N., et al. (2018). Cone potential definition for approximating steric effects. Journal of Computational Chemistry, 39(28), 2359-2367. Available from: [Link]

-

Ardizzoia, G. A., & Brenna, S. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 19(8), 5971-5978. Available from: [Link]

-

Shields, B. J., et al. (2021). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Properties. ChemRxiv. Available from: [Link]

-

Al-Tel, T. H., et al. (2010). Synthesis of the starting isoquinolines 1 a–j. Tetrahedron Letters, 51(33), 4434-4437. Available from: [Link]

-

Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology, 45(5), 1363-1373. Available from: [Link]

-

Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20901-20917. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Dft Computational Study of Optical Properties for Bis-Schiff Bases of 8-Aminoquinoline Derivatives and Furan-2, 3-Di-Carbaldehyde. SSRN Electronic Journal. Available from: [Link]

-

Coles, S. J., et al. (2007). X-Ray crystal structure of the ligand 1. Dalton Transactions, (36), 4065-4071. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)-C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. Green Chemistry, 24(10), 4038-4043. Available from: [Link]

-

Taylor & Francis. (n.d.). Cone angle – Knowledge and References. Retrieved from [Link]

-

Khan, I., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(14), 5377. Available from: [Link]

-

Jelsch, C., et al. (2023). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2023(2), M1639. Available from: [Link]

-

Akkurt, M., et al. (2023). The crystal structure of 1-(naphthalen-2-ylsulfonyl)-2,2-diphenyl-1,2-dihydro-2λ,3λ-[3][4][14]diazaborolo[4,5,1-ij]quinoline, C31H23BN2O2S. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 1-3. Available from: [Link]

-

Nichols, D. E., et al. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. Journal of Medicinal Chemistry, 37(24), 4346-4355. Available from: [Link]

-

Özden-Schilling, T. C. (2006). Electronic properties of phenylated ligand-capped nanoparticle films (Thesis). Massachusetts Institute of Technology. Available from: [Link]

-

Jasinski, J. P., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1151. Available from: [Link]

-

Ghorab, M. M., et al. (2016). X‐ray single crystal structure of 25 (displacement ellipsoids at 50% probability). Journal of Heterocyclic Chemistry, 53(6), 1937-1945. Available from: [Link]

-

Li, G., et al. (2012). Steric Effects of Alkyl-Groups - A Cone Angle Approach. Journal of Chemical Information and Modeling, 52(11), 2901-2909. Available from: [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Genesis and Evolution of Axially Chiral P,N-Ligands: A Technical Guide to Asymmetric Catalysis

Abstract

Axially chiral P,N-ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and application of these privileged ligands. We will delve into the foundational work on QUINAP, explore the rise of the versatile PHOX family of ligands, and trace the evolutionary trajectory of their design. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of these powerful catalytic tools.

Introduction: The Dawn of a New Ligand Class

The quest for highly efficient and selective catalysts for asymmetric transformations has been a driving force in modern organic chemistry. While C2-symmetric diphosphine ligands like BINAP demonstrated remarkable success, the exploration of non-symmetrical ligands opened new avenues for catalyst design and reactivity.[1] Axially chiral P,N-ligands, which possess a stereogenic axis due to restricted rotation around a biaryl bond, represent a significant breakthrough in this domain.[2][3] These ligands uniquely combine the electronic and steric properties of a phosphine donor with a nitrogen-containing heterocycle, creating a distinct and tunable chiral environment around a metal center.

The seminal moment in this field was the development of QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) by Brown and co-workers in the early 1990s.[4] This pioneering work laid the foundation for a burgeoning area of research that would later see the independent and near-simultaneous development of phosphinooxazoline (PHOX) ligands by the groups of Pfaltz, Helmchen, and Williams in 1993.[5] This guide will trace the fascinating history of these ligands, from their initial discovery to the sophisticated designs of today, highlighting the key scientific insights that have propelled their development.

The QUINAP Family: The Progenitor of Axially Chiral P,N-Ligands

QUINAP was the first widely successful axially chiral P,N-ligand, and its development marked a paradigm shift in asymmetric catalysis.[4] Its rigid biaryl backbone and the distinct coordination properties of the phosphorus and nitrogen atoms provided a unique platform for inducing chirality.

Synthesis of QUINAP

The original synthesis of racemic QUINAP involved a multi-step sequence, with the key step being the construction of the biaryl linkage. Modern approaches have refined this process, often employing palladium-catalyzed cross-coupling reactions. A significant challenge in QUINAP chemistry is the resolution of the racemic mixture to obtain the enantiopure ligand.

Experimental Protocol: Synthesis and Resolution of QUINAP

This protocol outlines a common approach for the synthesis of racemic QUINAP, followed by a classical resolution procedure.

Part A: Synthesis of Racemic 1-(2'-Bromo-1'-naphthyl)isoquinoline

-

Starting Materials: 2-Bromo-1-naphthalenamine, isoquinoline, isoamyl nitrite.

-

Procedure: a. To a solution of 2-bromo-1-naphthalenamine in a suitable solvent (e.g., acetonitrile), add isoquinoline. b. Cool the mixture in an ice bath and slowly add isoamyl nitrite. c. Allow the reaction to warm to room temperature and stir for several hours. d. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). e. Purify the crude product by column chromatography on silica gel to yield racemic 1-(2'-bromo-1'-naphthyl)isoquinoline.

Part B: Synthesis of Racemic QUINAP

-

Starting Materials: Racemic 1-(2'-bromo-1'-naphthyl)isoquinoline, diphenylphosphine, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., dppf), and a base (e.g., DIPEA).

-

Procedure: a. To a solution of racemic 1-(2'-bromo-1'-naphthyl)isoquinoline in a degassed solvent (e.g., dioxane), add diphenylphosphine, the palladium catalyst, the phosphine ligand, and the base. b. Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitor by TLC or LC-MS). c. Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. d. Purify the crude product by column chromatography on silica gel to afford racemic QUINAP.[6]

Part C: Resolution of Racemic QUINAP

-

Resolving Agent: A chiral palladium complex, such as dichlorobis[dimethyl(1-(1-naphthyl)ethyl)aminato-C2,N]dipalladium(II).[4]

-

Procedure: a. React the racemic QUINAP with a half-equivalent of the chiral palladium complex to form diastereomeric palladium complexes. b. Separate the diastereomers by fractional crystallization. c. Decompose the separated diastereomeric complexes with a strong ligand (e.g., cyanide) to release the enantiopure QUINAP ligands.

A more recent and efficient approach for obtaining enantiopure QUINAP involves a palladium-catalyzed dynamic kinetic resolution, which avoids the need for classical resolution.[7][8]

dot

Caption: Synthetic workflow for QUINAP.

Applications of QUINAP in Asymmetric Catalysis

QUINAP and its derivatives have proven to be highly effective ligands in a range of asymmetric catalytic reactions, most notably in rhodium-catalyzed hydroboration and palladium-catalyzed allylic alkylation.[9]

Rhodium-Catalyzed Asymmetric Hydroboration

The hydroboration of olefins is a fundamental transformation in organic synthesis, providing access to valuable alcohols. The use of a rhodium catalyst bearing a chiral ligand allows for the enantioselective addition of a borane to a prochiral olefin. QUINAP has been shown to be an excellent ligand for this reaction, particularly for vinyl arenes.[8][10]

The catalytic cycle is believed to involve the oxidative addition of the borane to the Rh(I) center, followed by olefin coordination, migratory insertion, and reductive elimination to release the alkylborane product and regenerate the catalyst.[11][12]

Table 1: Performance of QUINAP in Rh-Catalyzed Asymmetric Hydroboration of Vinyl Arenes

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Styrene | 1-Phenylethanol | 95 | 90 | [10] |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | 92 | 94 | [8] |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)ethanol | 96 | 88 | [8] |

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the formation of C-C and C-heteroatom bonds. Chiral P,N-ligands like QUINAP have been successfully employed to control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.[1]

The PHOX Ligands: A Modular and Versatile Family

The development of phosphinooxazoline (PHOX) ligands marked a significant advancement in the field of axially chiral P,N-ligands.[5] Their modular synthesis allows for the facile tuning of both steric and electronic properties, making them a highly versatile class of ligands for a wide range of asymmetric catalytic reactions.[13]

Synthesis of PHOX Ligands

The modularity of PHOX ligands stems from the ability to independently synthesize the phosphine-containing aryl unit and the chiral oxazoline moiety, which are then coupled together. A particularly efficient and widely used method for the final P-C bond formation is the copper-catalyzed Ullmann-type coupling.[14]

Experimental Protocol: Synthesis of (S)-t-BuPHOX

This protocol details the synthesis of (S)-tert-butylPHOX, a commonly used and highly effective PHOX ligand.[15]

Step 1: Synthesis of (S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol)

-

Starting Material: (S)-tert-leucine.

-

Procedure: a. Reduce (S)-tert-leucine with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane dimethyl sulfide complex (BMS), in an appropriate solvent like tetrahydrofuran (THF). b. Work up the reaction carefully to obtain crude (S)-tert-leucinol, which can often be used in the next step without further purification.

Step 2: Synthesis of (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)-2-bromobenzamide

-

Starting Materials: (S)-tert-leucinol, 2-bromobenzoyl chloride.

-

Procedure: a. React (S)-tert-leucinol with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM). b. Purify the resulting amide by recrystallization or column chromatography.

Step 3: Synthesis of (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole

-

Starting Material: (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)-2-bromobenzamide.

-

Procedure: a. Cyclize the amino alcohol derivative using a dehydrating agent. A common method is to treat the amide with thionyl chloride (SOCl2) or by using the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). b. Purify the resulting oxazoline by column chromatography.

Step 4: Synthesis of (S)-t-BuPHOX

-

Starting Materials: (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole, diphenylphosphine, copper(I) iodide (CuI), a base (e.g., cesium carbonate or potassium carbonate), and a diamine ligand (e.g., N,N'-dimethylethylenediamine).

-

Procedure: a. In a glovebox or under an inert atmosphere, combine the bromo-oxazoline, diphenylphosphine, CuI, base, and diamine ligand in a degassed solvent (e.g., toluene or dioxane). b. Heat the reaction mixture until the starting material is consumed. c. Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. d. Purify the crude (S)-t-BuPHOX by column chromatography on silica gel.[14]

dot

Caption: Modular synthesis of PHOX ligands.

Applications of PHOX Ligands in Asymmetric Catalysis

The modularity of PHOX ligands has led to their successful application in a vast array of asymmetric catalytic reactions, including the Heck reaction, allylic alkylation, and hydrogenation.

Palladium-Catalyzed Asymmetric Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation between an aryl or vinyl halide and an alkene.[3] The use of chiral PHOX ligands with palladium catalysts has enabled highly enantioselective variations of this reaction.[16]

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination, migratory insertion, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst. The chiral ligand influences the facial selectivity of the alkene insertion, thereby controlling the stereochemistry of the newly formed stereocenter.

Table 2: Performance of PHOX Ligands in the Asymmetric Heck Reaction

| Aryl Halide | Alkene | Ligand | Yield (%) | ee (%) | Reference |

| Phenyl triflate | 2,3-Dihydrofuran | (S)-t-BuPHOX | 85 | 96 | [16] |

| 4-Methoxyphenyl triflate | Cyclopentene | (S)-i-PrPHOX | 90 | 92 | [5] |

| Naphthyl triflate | 2,3-Dihydrofuran | (R)-PhPHOX | 88 | 98 | [16] |

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Similar to QUINAP, PHOX ligands are highly effective in palladium-catalyzed AAA. The ability to fine-tune the steric and electronic properties of the PHOX ligand allows for optimization of both reactivity and enantioselectivity for a given substrate.

The Evolution of Axially Chiral P,N-Ligands: Beyond QUINAP and PHOX

The success of QUINAP and PHOX spurred the development of new generations of axially chiral P,N-ligands with improved properties. These advancements were driven by a deeper understanding of the catalytic mechanisms and the structure-activity relationships of the ligands.

One notable example is the development of SIPHOX (Spiro-PHOX) ligands. These ligands incorporate a spirocyclic backbone, which restricts the conformational flexibility of the ligand and creates a more defined and rigid chiral pocket around the metal center. This often leads to higher enantioselectivities in catalytic reactions.

Another direction of evolution has been the modification of the electronic properties of the ligands. The introduction of electron-withdrawing or electron-donating groups on the phosphine or the heterocyclic moiety can significantly impact the catalytic activity and selectivity of the metal complex.

dot

Sources

- 1. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 2. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of an electron-deficient t-BuPHOX ligand: cross-coupling of aryl bromides with secondary phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Asymmetric synthesis of QUINAP via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 12. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. orgsyn.org [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP): A Privileged Ligand in Asymmetric Catalysis

This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a chiral ligand widely recognized by its acronym, QUINAP.

Introduction to QUINAP: A Cornerstone of Asymmetric Synthesis

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, or QUINAP, is a highly influential organophosphorus compound that has carved a significant niche in the field of asymmetric catalysis. As a member of the atropisomeric P,N-ligand class, its unique structural framework, characterized by a chiral axis arising from restricted rotation about the naphthalene-isoquinoline bond, has made it a powerful tool for inducing enantioselectivity in a variety of metal-catalyzed transformations.[1] The development of QUINAP in 1993 marked a significant advancement in ligand design, offering a robust platform for creating chiral environments around a metal center.[2][3] Its utility has been demonstrated in numerous reactions, including hydroborations, hydrogenations, and allylic alkylations, rendering it a valuable asset in the synthesis of complex, stereochemically defined molecules.[2][3]

Chemical Identity and Physicochemical Properties

QUINAP is a bidentate ligand, coordinating to metal centers through its phosphorus and nitrogen atoms. This P,N-chelation forms a stable six-membered ring, a key feature for its catalytic efficacy.[2] Due to its axial chirality, QUINAP exists as two stable, non-interconverting enantiomers, (R)-QUINAP and (S)-QUINAP.

| Property | Value | Source |

| Chemical Name | (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | N/A |

| Acronym | QUINAP | [1] |

| Molecular Formula | C₃₁H₂₂NP | [4] |

| Molecular Weight | 439.5 g/mol | [4] |

| CAS Number (R)-enantiomer | 149341-34-4 | [4] |

| CAS Number (S)-enantiomer | 149341-37-7 | Inferred from supplier data |

| Appearance | White to off-white solid | Inferred from general chemical properties |

| Storage | 2-8°C, Refrigerator | [4] |

The Principle of Enantioselection with QUINAP

The efficacy of QUINAP in asymmetric catalysis stems from its well-defined and rigid chiral pocket created upon coordination to a metal catalyst. The atropisomeric nature of the ligand dictates a specific three-dimensional arrangement of the naphthalene and isoquinoline rings, which in turn influences the orientation of the diphenylphosphino group. This fixed chirality creates a sterically demanding environment that preferentially accommodates one prochiral substrate orientation over the other, leading to the selective formation of one enantiomer of the product.

Caption: General coordination of the QUINAP ligand to a metal center, creating a chiral pocket for substrate binding.

Synthesis and Resolution of QUINAP

The synthesis of QUINAP has been a subject of considerable research, with several routes developed to access this valuable ligand. A practical and often-cited synthesis involves a multi-step sequence, followed by an efficient resolution to separate the enantiomers.[3]

Synthesis of Racemic QUINAP

A common synthetic strategy commences with the coupling of 2-methoxynaphthyl-1-boronic acid and 2-chloroisoquinoline.[3] This is typically followed by a series of transformations to introduce the diphenylphosphino group. More recent advancements have focused on developing more concise and enantioselective methods, such as dynamic kinetic resolution involving arylpalladium intermediates.[1]

Resolution of Enantiomers

The separation of racemic QUINAP into its (R) and (S) enantiomers is crucial for its application in asymmetric catalysis. An effective method for resolution involves the use of a chiral palladium complex. By employing a deficiency of a chloropalladium complex derived from an enantiomerically pure amine, diastereomeric complexes of QUINAP are formed.[3] These diastereomers exhibit different solubilities, allowing for their separation via fractional crystallization. Subsequent decomplexation liberates the enantiomerically pure QUINAP ligands.

Key Applications in Asymmetric Catalysis

QUINAP has proven to be a versatile and effective ligand in a wide array of asymmetric reactions. Its complexes with various transition metals, most notably rhodium, ruthenium, palladium, and copper, have demonstrated high enantioselectivities.

-

Asymmetric Hydroboration: Cationic rhodium complexes of QUINAP are highly effective catalysts for the asymmetric hydroboration of alkenes.[2][3] This methodology is particularly successful for monosubstituted vinylarenes and can also be applied to more challenging α,β-disubstituted arylalkenes.[3]

-

Asymmetric Hydrogenation: Ruthenium-QUINAP complexes have been successfully employed in the asymmetric hydrogenation of ketones.[3] Additionally, iridium complexes of QUINAP are used for the enantioselective hydrogenation of olefins.

-

Asymmetric Allylic Alkylation: Palladium-QUINAP complexes serve as efficient catalysts for asymmetric allylic alkylation reactions, such as the reaction between malonate and rac-1,3-diphenylallyl acetate.[2]

-

Copper-Catalyzed Reactions: QUINAP has been shown to be an effective ligand in copper-catalyzed reactions. For instance, it has been used in the α-alkynylation of enamines and the β-borylation of α,β-unsaturated esters.[3]

-

Diels-Alder Reactions: A crystallographically characterized Ruthenium-QUINAP complex has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and methacrolein with high diastereo- and enantioselectivity.[3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroboration of Styrene

The following protocol is a representative example of the use of QUINAP in an asymmetric hydroboration reaction.

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via the asymmetric hydroboration of styrene using a Rh-(S)-QUINAP catalyst, followed by oxidative workup.

Materials:

-

(S)-QUINAP

-

[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate)

-

Styrene

-

Catecholborane

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Standard laboratory glassware and Schlenk line equipment

Workflow:

Caption: Step-by-step workflow for the asymmetric hydroboration of styrene using a QUINAP-based catalyst.

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-QUINAP (0.011 mmol) and [Rh(cod)₂]BF₄ (0.01 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: Cool the catalyst solution to 0°C in an ice bath.

-

Substrate Addition: Add freshly distilled styrene (1.0 mmol) to the catalyst solution.

-

Reagent Addition: Add catecholborane (1.2 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Oxidative Workup: Cool the reaction mixture back to 0°C and slowly add ethanol (2 mL), followed by the dropwise addition of 3 M aqueous NaOH solution (1.5 mL).

-

Oxidation: Carefully add 30% aqueous H₂O₂ (1.5 mL) dropwise, ensuring the temperature does not exceed 20°C.

-

Completion: Remove the ice bath and stir the mixture vigorously for 3 hours at room temperature.

-

Extraction: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Safety and Handling

QUINAP is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Commercial Suppliers

QUINAP is commercially available from several chemical suppliers, primarily as its (R) and (S) enantiomers.

-

Sigma-Aldrich (Merck): A major supplier offering both (R)- and (S)-QUINAP.

-

Pharmaffiliates: Lists (R)-QUINAP as a reference standard.[4]

References

-

Brown, J. M., & Hulmes, D. I. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Accounts of Chemical Research, 47(5), 1542-1554. [Link]

-

Lim, C. W., Tissot-Croset, K., & Alexakis, A. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Process Research & Development, 7(3), 379-384. [Link]

-

Binder, J. T., & Kirsch, S. F. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 52(44), 11590-11593. [Link]

-

(R)-1-(2-(Diphenylphosphanyl)naphthalen-1-yl)isoquinoline. Pharmaffiliates. [Link]

Sources

A Technical Guide to the Air and Moisture Stability of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane: A Methodological Approach

Introduction

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a structurally complex organophosphorus compound, holds significant potential in the realms of catalysis and materials science due to its unique electronic and steric properties. As with many trivalent phosphines, its utility is intrinsically linked to its stability. The lone pair of electrons on the phosphorus atom, which is fundamental to its reactivity and coordinating ability, also renders it susceptible to oxidation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the air and moisture stability of this promising, yet potentially sensitive, molecule. In the absence of specific empirical data for this compound, this document outlines a robust, first-principles approach to its stability assessment, grounded in established methodologies for analogous phosphine ligands.

Theoretical Framework: Understanding Degradation Pathways

The primary anticipated degradation pathway for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane upon exposure to air is oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide. This transformation is often irreversible and can significantly alter the compound's chemical and biological properties, rendering it inactive for its intended purpose.

A secondary, though generally less rapid for arylphosphines, degradation route is hydrolysis, which could be relevant under conditions of high humidity or in protic solvents. However, for the purpose of this guide, the principal focus will be on oxidative degradation.

Prudent Handling and Storage of an Air-Sensitive Compound

Given the high likelihood of air sensitivity, stringent handling and storage protocols are paramount to maintaining the integrity of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, the primary oxidant. |

| Temperature | -20°C to 4°C | Reduces the rate of any potential degradation reactions. |

| Light | Amber vial or protection from light | Prevents potential photo-oxidation. |

| Container | Tightly sealed vial with a PTFE-lined cap | Ensures a robust barrier against air and moisture ingress. For long-term storage, consider sealing with Parafilm®. |

Handling Workflow

All manipulations of the solid compound should ideally be performed within an inert atmosphere glovebox.[1] If a glovebox is unavailable, Schlenk line techniques should be employed to handle the compound under a positive pressure of an inert gas.[2][3] Solutions should be prepared using degassed solvents and handled via syringe or cannula transfer.[2][3]

Caption: Recommended workflow for handling solid (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.

Experimental Design for Stability Assessment